molecular formula C13H14BrNO2 B13466776 tert-butyl 5-bromo-1H-indole-2-carboxylate CAS No. 2502205-56-1

tert-butyl 5-bromo-1H-indole-2-carboxylate

Cat. No.: B13466776
CAS No.: 2502205-56-1
M. Wt: 296.16 g/mol
InChI Key: WUIWNDORCLOWBB-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-1H-indole-2-carboxylate: is a synthetic organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-bromo-1H-indole-2-carboxylate typically involves the bromination of an indole derivative followed by esterification. One common method starts with 5-bromoindole-2-carboxylic acid, which is then reacted with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the ester .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used.

    Sonogashira Coupling: Palladium catalysts and copper co-catalysts in the presence of a base like triethylamine are common.

Major Products:

  • Substitution reactions can yield a variety of products depending on the nucleophile used.
  • Coupling reactions typically result in the formation of carbon-carbon bonds, leading to more complex indole derivatives.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

  • Utilized in the synthesis of materials with specific electronic properties.
  • Potential applications in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism of action for tert-butyl 5-bromo-1H-indole-2-carboxylate is not well-documented. indole derivatives generally exert their effects by interacting with various biological targets, including enzymes and receptors. The bromine atom and tert-butyl ester group can influence the compound’s reactivity and binding affinity to these targets .

Comparison with Similar Compounds

Properties

CAS No.

2502205-56-1

Molecular Formula

C13H14BrNO2

Molecular Weight

296.16 g/mol

IUPAC Name

tert-butyl 5-bromo-1H-indole-2-carboxylate

InChI

InChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)11-7-8-6-9(14)4-5-10(8)15-11/h4-7,15H,1-3H3

InChI Key

WUIWNDORCLOWBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=C(N1)C=CC(=C2)Br

Origin of Product

United States

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